molecular formula C17H21N3O4S2 B2957175 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1428373-82-3

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2957175
CAS No.: 1428373-82-3
M. Wt: 395.49
InChI Key: CQWJAIKQGYTKKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

Scientific Research Applications

Antimicrobial Activity

N-pyridin-3-yl-benzenesulfonamide has been synthesized and its antimicrobial activity tested against various bacteria. The synthesis involves reacting benzene sulfonyl chloride with 3-aminopyridine, leading to a compound with significant antimicrobial properties against Gram-positive and Gram-negative bacteria (Ijuomah, Ike, & Obi, 2022).

Inhibition of Phospholipase A2

A series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides were synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. The study found that N-(phenylalkyl)piperidine derivatives exhibited potent inhibition, highlighting their potential in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).

Metal Coordination Studies

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their molecular and supramolecular structures, demonstrating their potential as ligands for metal coordination. The compounds exhibit different conformations and hydrogen bonding patterns, with applications in the development of new materials (Jacobs, Chan, & O'Connor, 2013).

Corrosion Inhibition

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to predict the inhibition efficiencies of these compounds, which could lead to advancements in corrosion protection technologies (Kaya et al., 2016).

Cholinesterase Inhibition

Sulfonamides bearing a piperidine nucleus were synthesized and tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. The study suggests potential applications in the treatment of conditions such as Alzheimer's disease (Khalid, 2012).

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c21-25(22,16-5-2-1-3-6-16)19-13-15-8-11-20(12-9-15)26(23,24)17-7-4-10-18-14-17/h1-7,10,14-15,19H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWJAIKQGYTKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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